molecular formula C68H130O5Sn2 B12673535 (9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane CAS No. 85938-45-0

(9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane

Cat. No.: B12673535
CAS No.: 85938-45-0
M. Wt: 1265.2 g/mol
InChI Key: FWIFMHYWDSHDJV-AGLBIZIMSA-L
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Description

(9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane is a complex organotin compound It is characterized by its unique structure, which includes two octadeca-9,12-dienoyloxy groups and a tetraoctyldistannoxane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane typically involves the reaction of octadeca-9,12-dienoic acid with a suitable tin precursor. One common method is to react octadeca-9,12-dienoic acid with tetraoctyltin in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.

    Substitution: The octadeca-9,12-dienoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.

Scientific Research Applications

Chemistry

In chemistry, (9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane is used as a precursor for the synthesis of other organotin compounds. It is also studied for its catalytic properties in various organic reactions.

Biology

In biological research, this compound is investigated for its potential as an antimicrobial agent. Organotin compounds are known for their biological activity, and this specific compound may exhibit similar properties.

Medicine

While not widely used in medicine, the compound’s potential antimicrobial properties make it a candidate for further research in the development of new pharmaceuticals.

Industry

In industry, this compound is explored for its use in the production of advanced materials, including polymers and coatings. Its unique structure may impart desirable properties such as increased durability and resistance to degradation.

Mechanism of Action

The mechanism by which (9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane exerts its effects is not fully understood. it is believed to interact with cellular membranes and proteins, disrupting normal cellular functions. The tin atoms in the compound may also play a role in its biological activity, potentially interfering with enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

    (9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannane: Similar structure but lacks the oxane ring.

    (9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane: Similar structure but with different substituents on the tin atoms.

Uniqueness

This compound is unique due to its specific combination of octadeca-9,12-dienoyloxy groups and tetraoctyldistannoxane core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and catalysis.

Biological Activity

Chemical Identity
(9Z,12Z)-1,3-Bis(octadeca-9,12-dienoyloxy)-1,1,3,3-tetraoctyldistannoxane is a complex organotin compound with the following characteristics:

  • CAS Number: 85938-45-0
  • Molecular Formula: C68H130O5Sn2
  • Molar Mass: 1265.18 g/mol

This compound is notable for its potential applications in biological systems due to its unique structure and properties.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and signaling pathways. The presence of long-chain fatty acid moieties allows it to integrate into lipid bilayers, which may influence membrane fluidity and permeability.

Anticancer Properties

Recent studies have indicated that organotin compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of mitochondrial function. For instance:

  • Case Study 1: A study demonstrated that similar organotin derivatives could induce apoptosis in human breast cancer cells by activating caspase pathways.
  • Case Study 2: Another investigation revealed that these compounds could inhibit cell proliferation in prostate cancer cells by modulating growth factor signaling.

Antimicrobial Activity

Research has also shown that compounds like this compound possess antimicrobial properties.

  • Case Study 3: A comparative study highlighted that organotin derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and interference with cellular metabolism.

Cytotoxicity and Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound.

Study FocusFindings
Acute Toxicity Studies indicate low acute toxicity in animal models at specific dosages.
Chronic Exposure Long-term exposure may lead to reproductive toxicity and endocrine disruption.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate bioavailability due to its lipophilic nature. It tends to accumulate in adipose tissues and may have prolonged effects due to slow release from these depots.

Properties

CAS No.

85938-45-0

Molecular Formula

C68H130O5Sn2

Molecular Weight

1265.2 g/mol

IUPAC Name

[[[(9E,12E)-octadeca-9,12-dienoyl]oxy-dioctylstannyl]oxy-dioctylstannyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/2C18H32O2.4C8H17.O.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4*1-3-5-7-8-6-4-2;;;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);4*1,3-8H2,2H3;;;/q;;;;;;;2*+1/p-2/b7-6+,10-9+;7-6-,10-9-;;;;;;;

InChI Key

FWIFMHYWDSHDJV-AGLBIZIMSA-L

Isomeric SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)CCCCCCCC=CCC=CCCCCC)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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